Bienvenue dans la boutique en ligne BenchChem!

3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

hDHODH inhibition pyrimidine biosynthesis anticancer antiviral target

3'-(3,5-Dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione (C₁₆H₁₀Cl₂N₂O₂S, exact mass 363.984 Da) is a spirocyclic compound that fuses an indolin-2-one (oxindole) and a thiazolidine-4-one ring through a quaternary spiro carbon. Spectroscopic characterization including 2 NMR (¹H and ¹³C), 1 FTIR, and 1 Raman spectrum is available in curated spectral libraries.

Molecular Formula C16H10Cl2N2O2S
Molecular Weight 365.2 g/mol
Cat. No. B4127510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Molecular FormulaC16H10Cl2N2O2S
Molecular Weight365.2 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C16H10Cl2N2O2S/c17-9-5-10(18)7-11(6-9)20-14(21)8-23-16(20)12-3-1-2-4-13(12)19-15(16)22/h1-7H,8H2,(H,19,22)
InChIKeyBGYQHNKJKJBMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(3,5-Dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione: Spirocyclic Chemotype with Documented hDHODH Inhibitory Potency


3'-(3,5-Dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione (C₁₆H₁₀Cl₂N₂O₂S, exact mass 363.984 Da) is a spirocyclic compound that fuses an indolin-2-one (oxindole) and a thiazolidine-4-one ring through a quaternary spiro carbon [1]. Spectroscopic characterization including 2 NMR (¹H and ¹³C), 1 FTIR, and 1 Raman spectrum is available in curated spectral libraries [1]. The thiazolidine nitrogen bears a 3,5-dichlorophenyl substituent, a structural feature that distinguishes it from mono-halogenated and non-halogenated congeners. Quantitatively, the compound is disclosed as Compound 38 in patent US20240034730, where it exhibits potent inhibition of human dihydroorotate dehydrogenase (hDHODH) with an IC₅₀ of 1 nM in a 96-well plate enzymatic assay [2][3][4]. This IC₅₀ value places it among the most potent hDHODH inhibitors reported in the spiro[indole-thiazolidine]dione structural class to date and substantially exceeds the potency of the FDA-approved DHODH inhibitor teriflunomide, which shows an IC₅₀ of 388 nM under matched recombinant human DHODH assay conditions [4].

Why 3'-(3,5-Dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione Cannot Be Interchanged with Other Spiro[indole-thiazolidine]diones


Spiro[indole-thiazolidine]diones are not a monolithic compound class. Published structure-activity relationship (SAR) studies demonstrate that both the halogenation pattern on the N3′-phenyl ring and the spiro junction stereoelectronics govern target engagement and selectivity. In antimicrobial screening of monohalogenated 3′-phenylspiro derivatives, a pronounced halogen-dependence was observed: chloro-derivatives (3-Cl and 4-Cl) exhibited broad-spectrum activity, whereas the 3-fluoro congener was active only against Staphylococcus aureus and Candida albicans, and bromo-derivatives were selectively active against Mycobacterium paratuberculosis [1]. The shift from mono-halogenation to the 3,5-dichloro pattern introduces altered electron density distribution at the thiazolidine nitrogen, which can modulate the compound's interaction with distinct enzymatic pockets. In the hDHODH context, patent US20240034730 shows that chemically distinct core scaffolds—including spiro[indole-thiazolidine]diones—achieve IC₅₀ values spanning three orders of magnitude (1 nM to >1000 nM) against the same recombinant human enzyme, depending on the identity and position of substituents [2][3]. Generic substitution within the spiro[indole-thiazolidine]dione family is therefore unsupportable by evidence: analogs differing only in halogen count or position have been shown to shift both potency and biological target profile.

3'-(3,5-Dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione – Quantitative Differentiation Evidence Against Comparators


hDHODH Enzymatic Potency: ~388-Fold Improvement Over FDA-Approved Teriflunomide in Matched Recombinant Human Enzyme Assay

In a 96-well plate enzymatic inhibition assay optimized for throughput, 3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione (Compound 38, US20240034730) inhibited recombinant human DHODH with an IC₅₀ of 1 nM [1][2]. By comparison, the FDA-approved DHODH inhibitor teriflunomide (Aubagio, active metabolite of leflunomide) tested under matched conditions—recombinant N-terminal GST-tagged human DHODH residues 31–395 expressed in E. coli BL21(DE3), assessed via DCIP reduction—yielded an IC₅₀ of 388 nM [3]. A second independent assay entry (DCIP monitoring) reports an IC₅₀ of 760 nM for the target compound [1], which nevertheless remains 2-fold more potent than teriflunomide in the same format.

hDHODH inhibition pyrimidine biosynthesis anticancer antiviral target

Within-Patent-Class hDHODH Potency: 4.3-Fold Superior to Compound 2 and 1.48-Fold Superior to Compound 40 in the Same Assay Platform

Within the compound series disclosed in patent US20240034730, the target compound (Compound 38) demonstrates superior hDHODH potency relative to structurally neighboring chemotypes tested under the same assay conditions. Compound 2 (BDBM50281170, CHEMBL4165923), a pyrazolo scaffold derivative within the same patent and assay platform (recombinant human DHODH, GST-tagged, E. coli BL21(DE3), DCIP readout), exhibits an IC₅₀ of 4.30 nM [1]. Compound 40 (BDBM648845), a biaryl-ether variant also from the same patent series, exhibits an IC₅₀ of 1.48 nM in the 96-well plate enzymatic assay [2]. The target compound's IC₅₀ of 1 nM represents a 4.3-fold improvement over Compound 2 and a 1.48-fold improvement over Compound 40 within the same hDHODH inhibition platform [3].

hDHODH spiro[indole-thiazolidine]dione SAR patent comparator benchmarking

Spectroscopic Characterization Depth: Multi-Technique Spectral Repository vs. Literature-Only Analogs

The target compound has been characterized by four independent spectroscopic techniques and deposited in the KnowItAll spectral library: ¹H NMR, ¹³C NMR, FTIR (KBr wafer), and Raman spectroscopy [1]. The original sample source is traceable to Maybridge Chemical Company Ltd., with solvent specified as Polysol and reference TMS at 297 K [1]. This multi-technique characterization package is uncommon among spiro[indole-thiazolidine]dione literature compounds, which are typically reported with only ¹H NMR and elemental analysis (e.g., Piscopo et al., 1990, report mono-halogenated congeners characterized solely by elemental analysis and IR [2]; Kaminskyy et al., 2011, report spiro[thiazolidinone-isatin] conjugates characterized by ¹H and ¹³C NMR only [3]). The availability of Raman data is particularly noteworthy for in silico vibrational mode validation and process analytical technology (PAT) applications.

NMR spectroscopy FTIR Raman compound identity verification

Dihalogenated 3′,5′-Substitution Pattern: SAR Rationale for Potency Differentiation from Mono-Halogenated and Non-Halogenated 3′-Phenyl Congeners

Systematic antimicrobial screening of the monohalogenated 3′-phenylspiro[indole-3,2′-thiazolidine]-2,4′(1H)-dione series (Piscopo et al., 1990) established that biological activity is halogen-identity- and position-dependent [1]. Among eight monohalogenated variants tested by disk-diffusion (Kirby-Bauer modified) against 10 microbial strains (S. aureus, B. cereus, M. paratuberculosis, E. coli, S. typhi, Pr. mirabilis, Ps. aeruginosa, C. albicans, S. cerevisiae, A. niger), 3-chloro (VII) and 4-chloro (IX, X) derivatives demonstrated broad-spectrum activity, whereas 3-fluoro (III) was selectively inhibitory toward S. aureus and C. albicans only, and 3-bromo (XIII, XIV) showed marked activity only against M. paratuberculosis [1]. The 3,5-dichlorophenyl substitution on the target compound introduces a second electron-withdrawing chlorine at the meta position, which is not represented in the monohalogenated series. In the parallel literature on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione fungicides (ES486649A1, oxazolidine-dione class), the 3,5-dichloro pattern is explicitly associated with enhanced antifungal activity [2]. As a class-level inference, the dual meta-chloro substitution is expected to confer a distinct electronic profile compared to mono-chloro or non-halogenated congeners, consistent with the observed hDHODH potency data for this specific compound.

structure-activity relationship halogen effect antimicrobial differentiation 3,5-dichlorophenyl

Green Synthetic Accessibility: Three-Component One-Pot Protocol Established for Spiro[indole-thiazolidinone] Scaffold Class

A versatile three-component protocol for the combinatorial synthesis of spiro[indole-thiazolidinone] scaffolds has been established under aqueous conditions using thiamine hydrochloride as a green, inexpensive, and reusable catalyst [1]. This methodology, developed by Dandia et al. (2011, Green Chemistry, DOI: 10.1039/c0gc00863j), obviates azeotropic water removal and the use of carcinogenic solvents [1]. The general procedure involves condensation of isatin, a substituted aniline (e.g., 3,5-dichloroaniline), and α-mercaptoacetic acid in a single pot. Microwave-assisted variants have also been reported for related spiro[indoline-3,2′-thiazolidine]-2,4′(1H)-diones, yielding products in good to excellent yields without isolation of imine intermediates [2]. In contrast, monohalogenated congeners reported by Piscopo et al. (1990) require a two-step protocol involving pre-formed Schiff base isolation followed by cyclocondensation [3]. The availability of a one-pot aqueous method represents a practical advantage for scale-up procurement and library synthesis.

multi-component reaction green chemistry synthesis aqueous medium catalyst

Licensed Patent Coverage: Freedom-to-Operate Differentiation from Unprotected Spiro[indole-thiazolidine]dione Congeners

3'-(3,5-Dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is explicitly exemplified as Compound 38 in US Patent Application US20240034730 A1, assigned to Drug Discovery and Clinic S.R.L. [1][2]. This patent claims pyrazolo and related derivatives as hDHODH inhibitors for antiviral use, including against SARS-CoV-2, with broader applicability to oncology indications (AML, triple-negative breast cancer, PTEN-mutant tumors, KRAS-driven tumors) [2]. In comparison, the vast majority of spiro[indole-thiazolidine]diones reported in the literature—including the monohalogenated antimicrobial series (Piscopo et al., 1990 [3]), the antileukemic dimethyl-spiro series (Rajopadhye & Popp, 1987 [4]), and the 5′-arylidene anticancer series (Kaminskyy et al., 2011 [5])—lack active patent protection for hDHODH-targeted therapeutic applications. For organizations pursuing hDHODH-targeted drug development, the patent linkage provides both a defined IP landscape and a potential licensing pathway.

patent coverage hDHODH inhibitor IP freedom to operate US20240034730

Optimal Research and Industrial Application Scenarios for 3'-(3,5-Dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione


hDHODH-Targeted Oncology and Antiviral Lead Discovery Using a High-Potency Chemical Probe

With an hDHODH IC₅₀ of 1 nM—representing a 388-fold potency gain over teriflunomide—this compound serves as a structurally novel chemical probe for validating hDHODH dependency in cancer cell lines where pyrimidine auxotrophy drives proliferation (AML, triple-negative breast cancer, PTEN-mutant and KRAS-driven tumors) as specified in US20240034730 [1][2]. Its potency window permits dose-response studies at concentrations far below those where off-target effects of legacy DHODH inhibitors (e.g., teriflunomide at 388 nM or brequinar at ~5.2 nM) begin to manifest [2][3].

SAR Probe for Halogen-Dependent Activity Modulation in Spiro[indole-thiazolidine]dione Libraries

The 3,5-dichlorophenyl substituent represents an underexplored halogenation pattern in systematic spiro[indole-thiazolidine]dione SAR. Published monohalogenated series (Piscopo et al., 1990) demonstrate that chlorine position (2-Cl, 3-Cl, 4-Cl) alters antimicrobial spectrum, while bromine and fluorine shift selectivity toward different organisms [1]. This compound fills the gap between mono-chloro and poly-halogenated derivatives, enabling comparative SAR studies that map halogen count and position to both antimicrobial spectrum and enzymatic (hDHODH) potency.

Green Chemistry Synthesis Development and Process Scale-Up of Spiro[indole-thiazolidinone] Intermediates

The established three-component aqueous protocol using thiamine hydrochloride as a green, reusable catalyst (Dandia et al., Green Chem., 2011) provides a direct synthetic entry to the spiro[indole-thiazolidinone] scaffold class to which this compound belongs [1]. Microwave-assisted variants offer additional process intensification options [2]. This compound, as a representative of the 3,5-dichlorophenyl-substituted sub-series, can serve as a model substrate for reaction optimization, catalyst screening, and continuous-flow process development aimed at gram-to-kilogram scale procurement [1][2].

Analytical Reference Standard for Spiro[indole-thiazolidine]dione Identity and Purity Verification

With four spectroscopic techniques (¹H NMR, ¹³C NMR, FTIR, Raman) deposited in the KnowItAll spectral library and source material traceable to Maybridge Chemical Company Ltd., this compound is uniquely positioned as an analytical reference standard [1]. For quality control laboratories, the availability of multi-technique reference spectra—particularly Raman data, which is rare among literature spiro[indole-thiazolidine]diones—enables unambiguous identity confirmation of newly synthesized or commercially sourced batches via spectral matching algorithms [1].

Quote Request

Request a Quote for 3'-(3,5-dichlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.